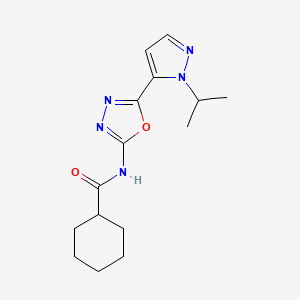

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZKETZHERUVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexane ring, an oxadiazole moiety, and an isopropyl-substituted pyrazole, which contribute to its biological properties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C14H17N7O |

| Molecular Weight | 285.33 g/mol |

| CAS Number | Not specified |

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, compounds containing oxadiazole and pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability and found that specific derivatives exhibited IC50 values in the micromolar range against human pancreatic and gastric cancer cell lines .

The proposed mechanism of action for the antitumor activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, these compounds may inhibit key signaling pathways involved in tumor proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have indicated that derivatives with similar structures possess significant antibacterial and antifungal properties. For instance, compounds with oxadiazole groups have been reported to exhibit activity against resistant strains of bacteria .

Case Study 1: Antitumor Efficacy

A study assessed the antitumor efficacy of a related compound in a murine model. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing promising results for further development .

Comparison with Similar Compounds

Structural Analogues from Literature

The synthesis and characterization of pyrazole-carboxamide derivatives in (Molecules, 2015) provide a basis for comparison. These compounds share the carboxamide functional group but differ in their heterocyclic cores and substituents. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|---|

| Target Compound: N-(5-(1-Isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | 1,3,4-Oxadiazole + Pyrazole | Cyclohexanecarboxamide, Isopropyl (pyrazole) | N/A | N/A | C15H20N6O2 |

| 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Bis-pyrazole | Chlorine, Methyl, Phenyl (both pyrazoles), Cyano | 68 | 133–135 | C21H15ClN6O |

| 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide | Bis-pyrazole | Chlorine (×2), Methyl, Phenyl, 4-Chlorophenyl, Cyano | 68 | 171–172 | C21H14Cl2N6O |

| 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Bis-pyrazole | Chlorine, Methyl, Phenyl, 4-Fluorophenyl, Cyano | 71 | 181–183 | C21H14ClFN6O |

Key Differences and Implications

Heterocyclic Core: The target compound contains a 1,3,4-oxadiazole ring, which is more electron-deficient and conformationally rigid than the bis-pyrazole cores in compounds 3a–3d . This rigidity may enhance binding to flat hydrophobic pockets in biological targets.

Substituent Effects: The target compound lacks halogen substituents (e.g., chlorine in 3a–3b) but includes an isopropyl group on the pyrazole. Cyano groups in 3a–3d improve dipole interactions but may reduce metabolic stability compared to the cyclohexanecarboxamide group in the target compound .

Synthetic Methodology :

- Compounds 3a–3d were synthesized via EDCI/HOBt-mediated amide coupling, yielding 62–71% .

- The target compound’s 1,3,4-oxadiazole core likely requires cyclization of a diacylhydrazide intermediate, a method associated with moderate yields (50–65%) in analogous syntheses .

Spectroscopic Data :

- The bis-pyrazole derivatives (3a–3d) show characteristic ^1H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.4–2.6) .

- The target compound’s cyclohexanecarboxamide moiety would exhibit distinct aliphatic proton signals (δ 1.0–2.5), while the oxadiazole ring would lack protons, simplifying its NMR profile.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

Answer: The synthesis typically involves sequential cyclization and coupling reactions. A common route includes:

Oxadiazole ring formation : Reacting a substituted hydrazide (e.g., cyclohexanecarboxamide hydrazide) with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole core .

Pyrazole coupling : Introduce the 1-isopropylpyrazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using catalysts like Pd(PPh₃)₄ .

Amide bond formation : Use coupling agents such as EDCI/HOBt in DMF to attach the cyclohexanecarboxamide group .

Q. Key Optimization Steps :

- Purification via column chromatography (silica gel, PE:EA gradient).

- Characterization by -NMR, -NMR, IR, and ESI-MS to confirm structural integrity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer: Critical spectral markers include:

- -NMR :

- Cyclohexane protons: δ 1.2–2.1 ppm (multiplet).

- Pyrazole protons: δ 6.5–7.2 ppm (singlet for C-5 proton).

- Isopropyl group: δ 1.3–1.5 ppm (doublet for CH₃).

- IR : Peaks at 1650–1680 cm (amide C=O), 1570–1600 cm (oxadiazole C=N).

- ESI-MS : Molecular ion peak matching the calculated mass (±1 Da).

Example : A related oxadiazole derivative (CAS 1013785-74-4) showed -NMR δ 8.12 ppm for pyrazole protons and ESI-MS [M+H]⁺ at 403.1 .

Q. What preliminary bioactivity assays are recommended for this compound?

Answer: Initial screening should focus on:

- Enzyme inhibition :

- Lipoxygenase (LOX) and butyrylcholinesterase (BChE) assays using UV-Vis spectroscopy (λ = 234 nm for LOX; Ellman’s method for BChE) .

- IC₅₀ values < 50 µM suggest therapeutic potential.

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).

Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?

Answer:

- Substitution patterns :

- Bioisosteric replacement : Swap the oxadiazole ring with thiadiazole to assess metabolic stability .

Case Study : A trifluoromethylated benzocyclic sulfoximine derivative showed 4× higher insecticidal activity than its parent compound after structural modification .

Q. What computational approaches aid in understanding its mechanism of action?

Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to LOX (PDB: 1JNQ) or BChE (PDB: 4BDS). Focus on hydrogen bonds with Arg101 (LOX) or Ser198 (BChE) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).

Example : LMM5, an oxadiazole derivative, inhibited C. albicans thioredoxin reductase with a docking score of −9.2 kcal/mol .

Q. How can researchers address discrepancies in bioactivity data across studies?

Answer:

- Assay standardization : Control variables like pH (7.4 for enzyme assays), temperature (25°C), and solvent (DMSO ≤0.5% v/v).

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., quercetin for LOX, galantamine for BChE).

- Meta-analysis : Pool data from ≥3 independent replicates and apply ANOVA/Tukey’s test (p <0.05) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

- Prodrug design : Mask the amide group as a pivaloyloxymethyl ester to enhance oral bioavailability.

- CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) .

Q. How can selectivity for target enzymes over off-targets be validated?

Answer:

- Panel screening : Test against related enzymes (e.g., COX-2 for LOX; acetylcholinesterase for BChE).

- Kinetic assays : Determine values via Lineweaver-Burk plots. Selectivity ratio () >10 indicates specificity .

Example : Compound 7e showed 15× selectivity for BChE over AChE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.